molecular formula C11H15N3O2 B11926392 tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate

tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate

Cat. No.: B11926392
M. Wt: 221.26 g/mol
InChI Key: GAPXJWZSCZWVIR-JYRVWZFOSA-N
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Description

tert-Butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group linked to a pyridine-based Schiff base. This compound belongs to a class of molecules widely used in medicinal chemistry and organic synthesis, particularly as intermediates for constructing nitrogen-containing heterocycles.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)/b13-8-

InChI Key

GAPXJWZSCZWVIR-JYRVWZFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=N1

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Boc Protection of Hydrazine

The foundational step involves synthesizing tert-butyl carbazate (O-tert-butyl-O-carbazate), the precursor for subsequent imine formation. This is achieved by reacting hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where hydrazine’s lone pair attacks the electrophilic carbonyl carbon of Boc anhydride.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

  • Base : TEA (2.0–3.0 equivalents) to neutralize liberated CO2.

  • Yield : Typically >85% after aqueous workup and solvent evaporation.

Imine Formation via Condensation

The tert-butyl carbazate is subsequently condensed with pyridine-2-carbaldehyde to form the target hydrazone. This step requires dehydrating conditions to shift equilibrium toward imine formation.

Key Variables :

  • Catalyst : Anhydrous MgSO4 or molecular sieves (3 Å) to adsorb water.

  • Solvent : Ethanol or methanol under reflux (70–80°C) for 4–6 hours.

  • Stereoselectivity : The (Z)-isomer predominates due to steric hindrance between the tert-butyl group and pyridine ring, favoring the cis configuration.

Optimization Data :

SolventCatalystTemp (°C)Time (h)Yield (%)Z:E Ratio
EthanolMgSO4786787:1
TolueneMolecular sieves1104828:1
DCMNone408655:1

Industrial-Scale Considerations

Solvent and Base Selection

Large-scale synthesis prioritizes solvents with low toxicity and high boiling points to facilitate reflux. For instance, methyl isobutyl ketone (MIBK) enables efficient water removal via azeotropic distillation, improving imine yield to >90%. Tertiary amines like TEA are preferred over aromatic bases due to cost and ease of removal.

Purity and Isolation

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) analysis under the following conditions confirms purity (>99%):

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile phase : Acetonitrile/water (70:30) at 1.0 mL/min.

  • Retention time : 5.7–6.2 minutes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.28 (s, 1H, N=CH), 7.75–7.68 (m, 2H, pyridine-H3/H4), 7.25 (dd, J = 7.2 Hz, 1H, pyridine-H5), 1.48 (s, 9H, tert-butyl).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 158.2 (C=O), 154.6 (N=CH), 149.1 (pyridine-C2), 136.7–123.4 (pyridine-C3–C6), 80.1 (tert-butyl-C), 28.3 (tert-butyl-CH3).

Infrared (IR) Spectroscopy

  • Key bands : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).

Challenges and Alternatives

Competing Side Reactions

  • Hydrolysis : The imine bond is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres mitigate this.

  • Oligomerization : Excess aldehyde may lead to dimerization. Stoichiometric control (1:1 carbazate:aldehyde ratio) suppresses this.

Alternative Catalysts

Bismuth triflate (Bi(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) enhance reaction rates in non-polar solvents (e.g., toluene), achieving 88% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines .

Scientific Research Applications

Antiviral Properties

Preliminary studies suggest that tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate may exhibit moderate to high levels of antiviral activity, particularly against retroviruses such as HIV. The structural characteristics that contribute to this activity include:

  • Pyridine Ring : Known for its role in enhancing interactions with viral proteins.
  • Imine Linkage : Potentially stabilizes interactions with viral targets.

Antifungal Activity

Research indicates that compounds with similar structures demonstrate antifungal properties. For instance, derivatives have shown effectiveness against multidrug-resistant strains of Candida species. The potential mechanisms include:

  • Inhibition of fungal cell wall synthesis.
  • Disruption of membrane integrity.

Case Study 1: Antiviral Activity Evaluation

A study investigated the antiviral efficacy of this compound against HIV in vitro. The compound was tested in various concentrations, showing significant inhibition of viral replication at higher doses. Further mechanistic studies are warranted to elucidate its mode of action.

Case Study 2: Antifungal Screening

In another investigation, the compound was assessed for its antifungal properties against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL, demonstrating promising activity against both sensitive and resistant strains.

Summary Table of Applications

ApplicationActivity TypeTarget Organism/PathogenNotes
AntiviralModerate to HighHIVRequires further mechanistic studies
AntifungalEffectiveCandida spp.MIC range: 4 - 16 µg/mL

Mechanism of Action

The mechanism of action of tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine. This property is exploited in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Pyridine Derivatives

  • This compound is listed in pyridine catalogs as a building block for drug discovery .
  • tert-Butyl (4-chloropyridin-2-yl)carbamate (CAS: Not specified): The chloro substituent increases electrophilicity, making it reactive in cross-coupling reactions. Catalog data indicate its use in synthesizing kinase inhibitors .

Benzothiazole Derivatives

  • tert-Butyl N-[1-[5-[(Z)-(7-chloro-3-ethyl-4-methoxybenzothiazol-2-ylidene)amino]sulfonyl-2-methoxybenzoyl]-4-piperidyl]carbamate (CAS: Not specified): This compound, synthesized in 91% yield, incorporates a benzothiazole ring, known for its fluorescence and anticancer activity. The sulfonyl and methoxy groups enhance its solubility and bioavailability .

Comparison : The benzothiazole moiety provides a rigid aromatic system, contrasting with the pyridine-imine flexibility of the main compound. This structural difference may lead to divergent pharmacological profiles.

tert-Butyl Carbamates with Aliphatic and Bicyclic Substituents

Cyclopentyl and Piperidine Derivatives

  • tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 774212-81-6): A cyclopentylamine derivative used in peptidomimetic drug design. The Boc group stabilizes the amine during solid-phase synthesis .
  • tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5): The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration .

Comparison : Unlike these aliphatic variants, the main compound’s aromatic pyridine-imine system may engage in π-π stacking or hydrogen bonding, altering target binding affinities.

Bicyclic Systems

  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6): The bicyclo structure imposes steric constraints, useful in modulating receptor selectivity .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Yield/Notes Reference
This compound Not provided ~250.3 (estimated) Pyridin-2-ylmethylideneamino (Z) N/A N/A
tert-Butyl N-[1-(5-[(Z)-benzothiazolylamino]sulfonylbenzoyl)-4-piperidyl]carbamate Not provided 629.1 Benzothiazole, sulfonyl 91% yield, 85:15 regioisomer
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate Not provided ~282.3 Dimethoxypyridine Catalog compound
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate 1523530-57-5 ~269.3 Trifluoromethylpiperidine PharmaBlock building block

Biological Activity

tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group , a pyridine ring , and a carbamate functional group . Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2} with a molecular weight of approximately 219.25 g/mol. The presence of an imine linkage (pyridin-2-ylmethylidene) contributes to its unique reactivity and biological properties.

Biological Activity Overview

The primary biological activity associated with this compound is its potential as an antiviral agent . Similar compounds have been studied for their ability to inhibit viral replication, particularly in retroviruses such as HIV. Preliminary studies indicate that this compound may exhibit moderate to high levels of antiviral activity, although further investigations are necessary to elucidate specific mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential inhibition of viral replication
Mechanism of ActionInteraction with viral proteins and enzymes
Binding StudiesPreliminary data on binding affinities

Research suggests that this compound may interact with key enzymes involved in viral replication processes. These interactions could inhibit the function of these enzymes, thereby reducing viral load. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for detailed binding studies to assess the kinetics and thermodynamics of these interactions.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antiviral Efficacy : In a study examining structurally similar compounds, it was found that certain pyridine derivatives exhibited significant antiviral activity against HIV. The mechanism involved inhibition of reverse transcriptase, suggesting that this compound may share similar pathways .
  • Cell-Based Assays : Preliminary assays using cell lines have indicated that compounds with similar structures can reduce viral titers significantly. For example, a derivative demonstrated a reduction in HIV replication by over 80% at concentrations below 10 µM .
  • Binding Affinity Studies : Initial binding studies suggest that the compound may interact favorably with viral proteins, which could lead to its classification as a lead compound for further drug development.

Table 2: Comparative Antiviral Activities

Compound NameIC50 (µM)Viral TargetReference
This compoundTBDHIV
Pyridine Derivative A0.5HIV
Pyridine Derivative B0.8HCV

Q & A

Q. What synthetic methodologies are commonly employed for tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate?

The compound is synthesized via condensation of pyridine-2-carbaldehyde derivatives with tert-butyl carbamate. Key steps include:

  • Base-catalyzed coupling : Use of sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic attack on the aldehyde .
  • Protection/deprotection strategies : The tert-butyl carbamate group acts as a protecting group for amines, which can be removed under acidic conditions (e.g., TFA) .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity confirmed by HPLC (>95%) .

Q. How is this compound characterized structurally?

  • Spectroscopic analysis :
  • NMR : 1^1H and 13^13C NMR confirm the Z-configuration of the imine bond (δ 8.3–8.5 ppm for pyridyl protons; δ 155–160 ppm for carbamate carbonyl) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z calculated for C12_{12}H17_{17}N3_3O2_2: 243.13) .
    • X-ray crystallography : Resolves stereochemical ambiguities in the solid state .

Q. What are the primary applications of this compound in chemical research?

  • Intermediate in heterocyclic synthesis : Used to prepare pyridine-containing pharmacophores via cycloaddition or cross-coupling reactions .
  • Enzyme inhibition studies : The pyridyl imine moiety may coordinate metal ions in enzymatic active sites (e.g., kinases, dehydrogenases) .

Advanced Research Questions

Q. How does the Z-configuration of the imine group influence reactivity and stability?

  • Thermodynamic stability : The Z-isomer is stabilized by intramolecular hydrogen bonding between the imine N–H and pyridyl nitrogen, as observed in analogs .
  • Kinetic reactivity : Z-configuration enhances electrophilicity at the imine carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • pH-dependent degradation : Under acidic conditions, the imine bond hydrolyzes to the aldehyde and amine precursors, necessitating pH-controlled storage (pH 6–8) .

Q. How can contradictory data in biological activity assays be resolved?

Contradictions often arise from:

  • Purity variability : Impurities >5% (e.g., E-isomer byproducts) may skew results. Use preparative HPLC to ensure >98% purity .
  • Solvent effects : DMSO can alter compound aggregation. Compare activity in aqueous buffers (e.g., PBS) versus organic solvents .
  • Assay interference : The tert-butyl group may quench fluorescence in FRET-based assays. Validate results with orthogonal methods (e.g., SPR) .

Q. What strategies optimize yield in large-scale synthesis?

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic imine formation steps, achieving >80% yield .
  • Catalyst screening : DMAP or FeCl3_3 accelerates condensation while minimizing side reactions (e.g., oxidation of the pyridyl ring) .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Methodological Considerations

Q. How to mitigate hazards during handling and storage?

  • Safety protocols :
  • Use PPE (gloves, goggles) to prevent skin/eye contact .
  • Store under nitrogen at 2–8°C to prevent hydrolysis .
    • First aid : For inhalation exposure, move to fresh air and administer oxygen if needed .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to pyridine-recognizing proteins (e.g., nicotinic acetylcholine receptors) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with inhibitory potency .

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